molecular formula C17H21N5O2S B10867316 N-(2,4-dimethoxyphenyl)-4-(pyrimidin-2-yl)piperazine-1-carbothioamide

N-(2,4-dimethoxyphenyl)-4-(pyrimidin-2-yl)piperazine-1-carbothioamide

Cat. No.: B10867316
M. Wt: 359.4 g/mol
InChI Key: HYEXVCAFVORFQW-UHFFFAOYSA-N
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Description

N-(2,4-dimethoxyphenyl)-4-(pyrimidin-2-yl)piperazine-1-carbothioamide is a synthetic organic compound characterized by its unique structure, which includes a piperazine ring substituted with a pyrimidinyl group and a carbothioamide moiety. This compound has garnered interest in various fields of scientific research due to its potential biological activities and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,4-dimethoxyphenyl)-4-(pyrimidin-2-yl)piperazine-1-carbothioamide typically involves multiple steps:

    Formation of the Piperazine Core: The piperazine ring can be synthesized through the reaction of ethylenediamine with dihaloalkanes under basic conditions.

    Substitution with Pyrimidinyl Group: The piperazine core is then reacted with a pyrimidinyl halide (such as 2-chloropyrimidine) in the presence of a base like potassium carbonate to introduce the pyrimidinyl group.

    Introduction of the Carbothioamide Group: The final step involves the reaction of the intermediate with a suitable isothiocyanate (such as phenyl isothiocyanate) to form the carbothioamide moiety.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems for reagent addition and product isolation can enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of quinone derivatives.

    Reduction: Reduction of the carbothioamide group can yield corresponding amines or thiols.

    Substitution: The aromatic rings can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction with lithium aluminum hydride.

    Substitution: Electrophiles such as halogens or nitro groups in the presence of Lewis acids like aluminum chloride.

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Amines or thiols.

    Substitution: Halogenated or nitro-substituted derivatives.

Scientific Research Applications

Chemistry

In chemistry, N-(2,4-dimethoxyphenyl)-4-(pyrimidin-2-yl)piperazine-1-carbothioamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for diverse chemical modifications, making it valuable in the development of new materials and catalysts.

Biology

Biologically, this compound has shown potential as a pharmacophore in drug design. Its ability to interact with various biological targets makes it a candidate for the development of therapeutic agents, particularly in the treatment of neurological disorders and cancers.

Medicine

In medicine, research has focused on its potential as an anti-cancer agent. Studies have indicated that it can inhibit the growth of certain cancer cell lines by interfering with specific molecular pathways.

Industry

Industrially, this compound can be used in the development of specialty chemicals and advanced materials. Its unique properties make it suitable for applications in coatings, adhesives, and polymers.

Mechanism of Action

The mechanism of action of N-(2,4-dimethoxyphenyl)-4-(pyrimidin-2-yl)piperazine-1-carbothioamide involves its interaction with specific molecular targets, such as enzymes and receptors. It can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the enzyme’s function. In cancer cells, it may interfere with signaling pathways that regulate cell proliferation and apoptosis, leading to reduced tumor growth.

Comparison with Similar Compounds

Similar Compounds

  • N-(2,4-dimethoxyphenyl)-4-(pyridin-2-yl)piperazine-1-carbothioamide
  • N-(2,4-dimethoxyphenyl)-4-(pyrimidin-4-yl)piperazine-1-carbothioamide
  • N-(2,4-dimethoxyphenyl)-4-(pyrimidin-5-yl)piperazine-1-carbothioamide

Uniqueness

Compared to similar compounds, N-(2,4-dimethoxyphenyl)-4-(pyrimidin-2-yl)piperazine-1-carbothioamide exhibits unique biological activities due to the specific positioning of the pyrimidinyl group. This positioning can significantly influence its binding affinity and selectivity towards biological targets, making it a more potent and selective agent in certain applications.

Properties

Molecular Formula

C17H21N5O2S

Molecular Weight

359.4 g/mol

IUPAC Name

N-(2,4-dimethoxyphenyl)-4-pyrimidin-2-ylpiperazine-1-carbothioamide

InChI

InChI=1S/C17H21N5O2S/c1-23-13-4-5-14(15(12-13)24-2)20-17(25)22-10-8-21(9-11-22)16-18-6-3-7-19-16/h3-7,12H,8-11H2,1-2H3,(H,20,25)

InChI Key

HYEXVCAFVORFQW-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=C(C=C1)NC(=S)N2CCN(CC2)C3=NC=CC=N3)OC

Origin of Product

United States

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